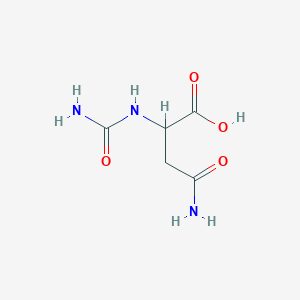
N~2~-carbamoylasparagine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N~2~-carbamoylasparagine is a compound with the molecular formula C5H9N3O4. It is a derivative of asparagine, an amino acid, and features a carbamoyl group attached to the nitrogen atom at the second position.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N2-carbamoylasparagine typically involves the reaction of asparagine with a carbamoylating agent. One common method is the reaction of asparagine with urea under controlled conditions. The reaction is usually carried out in an aqueous medium at elevated temperatures to facilitate the formation of the carbamoyl group.
Industrial Production Methods: Industrial production of N2-carbamoylasparagine may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving additional purification steps such as crystallization or chromatography to isolate the desired product .
Chemical Reactions Analysis
Types of Reactions: N2-carbamoylasparagine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized derivatives.
Reduction: Reduction reactions can convert N2-carbamoylasparagine into its reduced forms.
Substitution: The carbamoyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired product.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized carbamoylasparagine derivatives, while reduction may produce reduced forms of the compound .
Scientific Research Applications
N~2~-carbamoylasparagine has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its role in various biochemical pathways and its potential as a biomarker.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use in drug development.
Industry: N2-carbamoylasparagine is used in the production of certain pharmaceuticals and as an intermediate in chemical manufacturing
Mechanism of Action
The mechanism of action of N2-carbamoylasparagine involves its interaction with specific molecular targets and pathways. It is known to interact with enzymes and receptors in biological systems, influencing various biochemical processes. The exact pathways and targets can vary depending on the specific application and context of its use .
Comparison with Similar Compounds
N-carbamoylaspartic acid: Another carbamoyl derivative of an amino acid, used in similar biochemical contexts.
N-carbamoylglutamic acid: A compound with similar functional groups but different structural properties.
Comparison: N2-carbamoylasparagine is unique due to its specific structure and the position of the carbamoyl group. This structural uniqueness can result in different biochemical properties and applications compared to similar compounds. For example, while N-carbamoylaspartic acid and N-carbamoylglutamic acid may share some functional similarities, their distinct structures lead to different interactions and effects in biological systems .
Properties
Molecular Formula |
C5H9N3O4 |
|---|---|
Molecular Weight |
175.14 g/mol |
IUPAC Name |
4-amino-2-(carbamoylamino)-4-oxobutanoic acid |
InChI |
InChI=1S/C5H9N3O4/c6-3(9)1-2(4(10)11)8-5(7)12/h2H,1H2,(H2,6,9)(H,10,11)(H3,7,8,12) |
InChI Key |
PMPZMFJQCCSPGS-UHFFFAOYSA-N |
Canonical SMILES |
C(C(C(=O)O)NC(=O)N)C(=O)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-[4-(1-adamantyl)phenoxy]-N-(1,3-benzodioxol-5-ylmethyl)acetamide](/img/structure/B11493672.png)
![N-[2-(3,4-dimethoxyphenyl)ethyl]-3-[(phenylsulfonyl)methyl]-1,2,4-oxadiazole-5-carboxamide](/img/structure/B11493674.png)
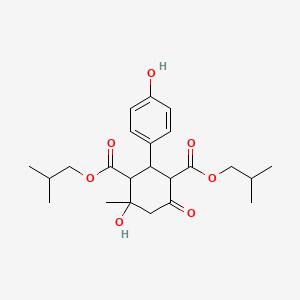
![2-(1-{[2-(5-methoxy-2-methyl-1H-indol-3-yl)ethyl]amino}butylidene)-5,5-dimethylcyclohexane-1,3-dione](/img/structure/B11493692.png)
![Propan-2-yl 7-(3-ethoxy-4-hydroxyphenyl)-5-methyl-4,7-dihydrotetrazolo[1,5-a]pyrimidine-6-carboxylate](/img/structure/B11493695.png)
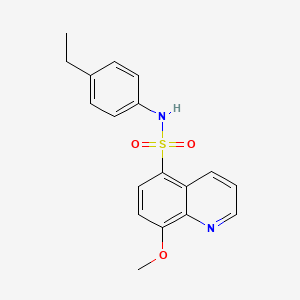
![3-[(4-fluorophenyl)sulfonyl]-4,5-dimethyl-1-(thiophen-2-ylmethyl)-1H-pyrrol-2-amine](/img/structure/B11493725.png)
![Ethanone, 1-[4-acetyl-1-(2,5-dimethylphenyl)-2,5-dimethyl-1H-pyrrol-3-yl]-](/img/structure/B11493727.png)

![N-(4-methoxyphenyl)-2-{1-(4-methoxyphenyl)-5-oxo-3-[2-(thiophen-2-yl)ethyl]-2-thioxoimidazolidin-4-yl}acetamide](/img/structure/B11493741.png)
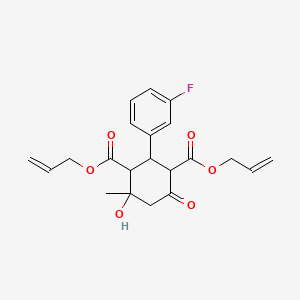
![methyl 6-methyl-4-(piperidin-1-yl)-2-(trifluoromethyl)-2H-[1,3,5]triazino[2,1-b][1,3]benzothiazole-2-carboxylate](/img/structure/B11493748.png)
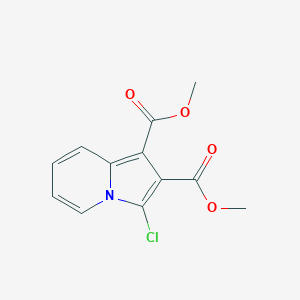
![5-(2-chlorophenyl)-7-(4-methylpiperazin-1-yl)-3-phenyl[1,3]thiazolo[4,5-d]pyrimidine-2(3H)-thione](/img/structure/B11493752.png)
